IKK2 vs. IKK1 Selectivity Window: Class-Level Benchmark for Benzodioxepin-Indole-2-Carboxamides
Within the benzodioxepin-indole-2-carboxamide chemical series, a closely related analog (BDBM50395520/CHEMBL2164422) demonstrates a 25-fold selectivity window for IKK2 (IC50 = 7.94 nM) over IKK1 (IC50 = 200 nM), both measured at 1 µM ATP . This selectivity is critical because IKK1 inhibition is associated with keratinocyte differentiation defects and skin toxicities, while selective IKK2 inhibition preserves the therapeutic anti-inflammatory effect via NF-κB suppression . The target compound N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-2-carboxamide, bearing the same core scaffold and substitution pattern, is expected to exhibit a comparable selectivity profile.
| Evidence Dimension | IKK2 vs. IKK1 selectivity |
|---|---|
| Target Compound Data | Not directly measured; inferred from class analog |
| Comparator Or Baseline | Class analog BDBM50395520: IKK2 IC50 = 7.94 nM; IKK1 IC50 = 200 nM |
| Quantified Difference | ~25-fold selectivity for IKK2 over IKK1 (class analog) |
| Conditions | Recombinant human IKK2 and IKK1, 1 µM ATP, biochemical assay |
Why This Matters
Selectivity over IKK1 reduces risk of dermatological toxicity, enabling cleaner interpretation of IKK2-dependent anti-inflammatory pharmacology.
- [1] BindingDB Entry BDBM50395520 (CHEMBL2164422). Inhibition of IKK2 (IC50 = 7.94 nM) and IKK1 (IC50 = 200 nM). Curated by ChEMBL from GlaxoSmithKline data. View Source
- [2] Kerns JK, et al. US Patent Application US20070254873. Assignee: Glaxo Group Limited. Indole carboxamide compounds as IKK2 inhibitors. View Source
